molecular formula C30H46O4 B148700 Camaldulenic acid CAS No. 71850-15-2

Camaldulenic acid

Cat. No. B148700
CAS RN: 71850-15-2
M. Wt: 470.7 g/mol
InChI Key: YOLIZCATBHWOBV-JZQYXDLISA-N
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Description

Camaldulenic acid, a triterpenoid compound, has been isolated from the leaves of Eucalyptus camaldulensis var. obtusa. This compound is part of a group of phytochemicals that have shown various biological activities, including spasmolytic effects . The presence of camaldulenic acid and related compounds in Eucalyptus species suggests a potential for pharmacological applications and adds to the understanding of the chemical diversity of this plant genus.

Synthesis Analysis

The synthesis of camaldulenic acid derivatives has been explored in the context of their biological activity. For instance, eucalyptanoic acid and its derivatives were synthesized from oleanolic acid, which is considered a biogenetic precursor. The synthesis involved acetylation, methylation, and reaction with N-bromosuccinimide (NBS) to yield the active spasmolytic derivative . This synthetic pathway highlights the potential for creating bioactive molecules from natural triterpenoid acids.

Molecular Structure Analysis

The molecular structures of camaldulenic acid and its derivatives have been elucidated using 1D and 2D NMR studies. These studies have allowed for the identification of the specific functional groups and the overall molecular framework of these compounds, which is crucial for understanding their biological activity .

Chemical Reactions Analysis

The chemical reactivity of camaldulenic acid derivatives has been demonstrated in their ability to undergo various transformations. For example, amirinic acid, another triterpenoid isolated from Eucalyptus camaldulensis, was shown to transform into amirolide under certain conditions, indicating the dynamic nature of these compounds . The spasmolytic activity of these compounds is believed to be mediated through the blockade of calcium influx, which is a result of their chemical structure and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of camaldulenic acid and related compounds contribute to their biological activity. For instance, their solubility and stability in different media can affect their pharmacological effects. The ability of these compounds to complex with metals, as seen in the case of organic acid fractions from Eucalyptus camaldulensis leaves, can influence their impact on plant growth and may play a role in detoxification mechanisms in acid soils . Additionally, the antioxidant properties of these compounds, as evidenced by their radical scavenging activity, are important for their potential use as preservatives and functional food additives .

Scientific Research Applications

Microfluidic synthesis has also become a crucial technique for the quick, affordable, and efficient manufacture of organic and organometallic compounds with complicated characteristics and functions .

In a study on the synthesis of triterpenes in bitter gourd (Momordica charantia), it was found that the overexpression of a gene called McOSC7 led to an increased accumulation of Camaldulenic acid . This suggests that Camaldulenic acid could play a role in the biosynthesis of triterpenoids, which are compounds with a variety of medicinal activities .

The study constructed a hairy root system in which McOSC7 overexpression led to an increased accumulation of Camaldulenic acid, enoxolone, and quinovic acid . This indicates that the overexpression of McOSC7 increased the active components content in bitter gourd .

  • Biosynthesis of Triterpenoids

    • Field : Biochemistry
    • Application : In a study on the synthesis of triterpenes in bitter gourd (Momordica charantia), it was found that the overexpression of a gene called McOSC7 led to an increased accumulation of Camaldulenic acid . This suggests that Camaldulenic acid could play a role in the biosynthesis of triterpenoids, which are compounds with a variety of medicinal activities .
    • Method : The study constructed a hairy root system in which McOSC7 overexpression led to an increased accumulation of Camaldulenic acid, enoxolone, and quinovic acid .
    • Results : This indicates that the overexpression of McOSC7 increased the active components content in bitter gourd .
  • Chemical Modification of Hyaluronan

    • Field : Biomedical Applications
    • Application : Hyaluronan, the extracellular matrix glycosaminoglycan, is an important structural component of many tissues playing a critical role in a variety of biological contexts . This makes hyaluronan, which can be biotechnologically produced in large scale, an attractive starting polymer for chemical modifications .
    • Method : This review provides a broad overview of different synthesis strategies used for modulating the biological as well as material properties of this polysaccharide .
    • Results : Collectively, hyaluronan derivatives play a significant role in biomedical research and applications indicating the great promise for future innovative therapies .
  • Synthesis and Biomedical Applications of Polyglycolic Acid

    • Field : Biomedical Applications
    • Application : Poly (glycolic acid) (PGA) is an essential biopolymer due to its thermal and mechanical properties and biodegradability which provide utility for medical applications and renewable industry .
    • Method : Primary pathways for PGA synthesis are ring-opening polymerization of glycolide (ROP), direct polycondensation of glycolic acid, and solid-state polycondensation of halogen acetates .
    • Results : For biomedical applications, production of PGA with high molecular weight is an essential factor to possess adequate mechanical stability .

Safety And Hazards

The safety data sheet for Camaldulenic acid is not readily available in the searched resources.


Future Directions

The future directions of Camaldulenic acid research are not clearly described in the searched resources.


Please note that this information is based on the available resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.


properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8-9,20-23,31-32H,10-17H2,1-7H3,(H,33,34)/t20-,21+,22-,23+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLIZCATBHWOBV-JZQYXDLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1C=CC4=C5CC(CC[C@@]5(CC[C@@]24C)C(=O)O)(C)C)(C[C@H]([C@@H](C3(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Camaldulenic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
S Begum, a Farhat, BS Siddiqui - Journal of natural products, 1997 - ACS Publications
… leaves of the plant led to the isolation and structure elucidation of three new pentacyclic triterpenoids, namely, camaldulic acid (1), camaldulensic acid (2), and camaldulenic acid (3), …
Number of citations: 39 pubs.acs.org
D Wang, M Xia, Z Cui - Chemical and pharmaceutical bulletin, 2006 - jstage.jst.go.jp
… The structures of the six known compounds were identified as epifriedelanol (4), friedelin (5),5) oleanolic acid (6),6) maslinic acid (7),7) camaldulenic acid (8), and arjunolic acid (9),8,9) …
Number of citations: 52 www.jstage.jst.go.jp
Y Han, Y Yang, Y Li, X Yin, Z Chen, D Yang… - International Journal of …, 2021 - mdpi.com
… We constructed a hairy root system in which McOSC7 overexpression led to an increased accumulation of camaldulenic acid, enoxolone, and quinovic acid. Thus, the overexpression of …
Number of citations: 4 www.mdpi.com
L Zhang, Y Zou, XS Ye, J Zhang… - Zhongguo Zhong yao …, 2015 - europepmc.org
To investigate the chemical compounds from the twigs of Euonymus alatus, nine compounds were isolated and identified as (+)-delta (2, 11)-enaminousnic acid (1), 11-keto-beta-…
Number of citations: 6 europepmc.org
X Wang, H LI, M Liu, H Jiao - China Pharmacy, 2017 - pesquisa.bvsalud.org
… europaea,identified as β-amyrin,erythrodiol,2α,3β-dihydrox-yl-12-ursen-28-acid (compound 3),oleanolic acid,camaldulenic acid (compound 5),3α-maslinic acid. Compound 3 and com-…
Number of citations: 1 pesquisa.bvsalud.org
C Liu, W Hu, X Feng, F Qu - Journal of Traditional and Complementary …, 2023 - Elsevier
Objective Qu's formula 3 (QUF3) is a patented Chinese herbal medicine used to alleviate anxiety disorders during in vitro fertilization-embryo transfer (IVF-ET). This study aimed to …
Number of citations: 0 www.sciencedirect.com
S Begum, Farhat, I Sultana, BS Siddiqui… - Journal of natural …, 2000 - ACS Publications
… Several triterpenoids have previously been reported by our group, namely eucalyptic acid, eucalyptolic acid, 8 camaldulic acid, camaldulensic acid, and camaldulenic acid, 9 along with …
Number of citations: 42 pubs.acs.org
CH Lin, HS Chang, HR Liao, IS Chen… - International Journal of …, 2013 - mdpi.com
… Two oxymethine carbons at δ 68.8 and 83.9, and a γ-lactonic carbonyl carbon at δ 178.1 supported the proposed structure as 1, which was similar to that of camaldulenic acid (8) with …
Number of citations: 18 www.mdpi.com
DH Chu, TL Zhu, Y Li, S Hu, M Wang… - … Systematics and Ecology, 2022 - Elsevier
The phytochemical investigated of the aerial part of Leptopus yunnanensis PT Li resulted in the isolation of seventeen pentacyclic triterpenoids, subdivided into ten oleanane-types (1–…
Number of citations: 2 www.sciencedirect.com
J Zhang, Z Ai, Y Hu, Y Wang, S Liu, Y Liu, B Nan… - Food Chemistry: X, 2022 - Elsevier
Terpenoids such as ginsenosides are the most important phytochemicals and functional components in ginseng. Commercial sterilizing with high temperature and high pressure is also …
Number of citations: 4 www.sciencedirect.com

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